3-Amino-6-fluoroquinoline dihydrochloride
Description
BenchChem offers high-quality 3-Amino-6-fluoroquinoline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-fluoroquinoline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-fluoroquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.2ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;;/h1-5H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKAPUVYEGMWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 3-Amino-6-fluoroquinoline dihydrochloride
Title: Physicochemical Architecture and Analytical Profiling of 3-Amino-6-fluoroquinoline Dihydrochloride A Technical Whitepaper for Medicinal Chemists and Application Scientists
The Strategic Value of the 6-Fluoroquinoline Scaffold
In contemporary drug discovery, the quinoline nucleus remains a privileged pharmacophore, historically validated by antimalarial therapeutics and broadly applied in oncology and infectious diseases. The functionalization of this core fundamentally alters its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Specifically, 3-Amino-6-fluoroquinoline dihydrochloride (CAS: 1266226-23-6) serves as a critical synthetic building block.
The rationale for utilizing this specific substitution pattern is rooted in strict stereoelectronic control:
-
C6-Fluorination: The introduction of fluorine at the C6 position acts as an isosteric replacement for a hydrogen atom, vastly increasing metabolic stability by blocking cytochrome P450-mediated oxidation at a highly reactive site [5]. Furthermore, fluorine's strong
(inductive) and weak (mesomeric) effects lower the basicity of the quinoline system, which can enhance passive membrane permeability. -
C3-Amination: The amino group at C3 provides an essential synthetic vector for cross-coupling reactions (e.g., Buchwald-Hartwig aminations) or amide bond formation. However, an unprotected 3-aminoquinoline free base is prone to rapid air oxidation.
-
Dihydrochloride Salt Formation: By trapping both the quinoline nitrogen and the exocyclic C3-amine in a fully protonated dihydrochloride state, the nucleophilicity of the amino lone pair is neutralized. This causality prevents auto-oxidation and intermolecular radical coupling, thereby ensuring indefinite shelf-life and absolute batch-to-batch reproducibility during high-throughput screening campaigns [3].
Physicochemical Landscape & Aqueous Equilibria
Understanding the thermodynamic behavior of 3-Amino-6-fluoroquinoline dihydrochloride in solution is paramount. Due to the presence of two basic centers, the compound exhibits distinct pH-dependent ionization states.
Acid-Base Equilibria (pKa Causality)
Base 3-aminoquinolines typically exhibit a fundamental quinoline nitrogen
Sequential deprotonation pathway of 3-Amino-6-fluoroquinoline dihydrochloride.
Quantitative Physicochemical Summary
The following data establishes a baseline for formulation and predictive PK modeling based on the analog scaling of aminoquinoline systems [4]:
| Property | Value / Estimate | Causality / Scientific Rationale |
| CAS Number | 1266226-23-6 | Primary identifier for the dihydrochloride salt. |
| Molecular Weight | 235.09 g/mol | |
| LogP (Free Base) | ~ 1.8 - 2.1 | Fluorination increases lipophilicity relative to the un-fluorinated core. |
| ~ 4.2 - 4.5 | Suppressed relative to unsubstituted quinoline ( | |
| < 1.5 | Highly acidic conditions required to fully protonate the C3-amino group. | |
| Photophysics | Emissive at pH 3-4 | The monocationic state exhibits ICT (Intramolecular Charge Transfer) fluorescence [2]. |
Self-Validating Analytical Protocols
To ensure scientific integrity before deploying this compound into late-stage combinatorial libraries, rigorous validation of its purity and identity must be performed. Below are self-validating workflows designed to provide unequivocal structural proof.
Protocol A: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Objective: Confirm exact mass and assess hydrolytic degradation.
-
Causality of Solvent Choice: The dihydrochloride salt is highly soluble in water, but injecting pure aqueous samples onto a reverse-phase
column leads to poor peak shapes for basic amines. Utilizing a 0.1% Formic Acid (FA) buffer ensures the compound remains fully in its monocationic state during elution, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase. -
Step 1: Prepare a
stock solution in LC-MS grade (50:50). -
Step 2: Internal Validation Control: Spike the sample with a known internal standard (e.g., caffeine) to continuously monitor ionization efficiency and retention time drift.
-
Step 3: Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA) at
. -
Step 4: Monitor via ESI+ (Electrospray Ionization). You should observe the free-base parent mass
. Note that the mass spectrometer analyzes the desalted molecular ion; the chloride ions will be diverted to the waste stream.
Protocol B: Multinuclear NMR ( , , ) Characterization
Objective: Validate stereoelectronic placement of the substituents.
-
Causality of Solvent Choice: While
is a standard NMR solvent, the dihydrochloride salt is insoluble in non-polar halocarbons. Deuterated Dimethyl Sulfoxide ( ) is strictly required to fully solvate the crystalline salt matrix. -
Step 1: Dissolve 15 mg of the compound in
of . -
Step 2: Self-Validating Check: Upon dissolution, the acidic protons from the HCl will undergo rapid exchange with trace water in the DMSO, leading to a broadened, downfield HDO peak (~
). -
Step 3: Acquire the
NMR first. A single resonance split by neighboring aromatic protons confirms the mono-fluorinated status. The effect of the fluorine will heavily shield the adjacent C5 and C7 protons, which can be corroborated by evaluating the J-coupling (e.g., ).
High-Throughput Analytical Characterization Workflow for Aminoquinoline Building Blocks.
Strategic Application in Medicinal Chemistry
The transition from a raw chemical building block to a clinical candidate requires exploiting the specific reactivities of the molecule. The 3-amino group acts as an excellent nucleophile for coupling with diverse electrophiles (acyl chlorides, sulfonyl chlorides, and heteroaryl halides).
For example, when synthesizing inhibitors for specific protein kinases (a common application for quinoline derivatives) [5], the 3-amino group can be elaborated into a urea or amide functionality. The presence of the 6-fluorine atom restricts the conformational flexibility of these appended groups via stereoelectronic repulsion, effectively "locking" the molecule into an active conformation that fits precisely within the ATP-binding pocket of target kinases. Because the dihydrochloride salt ensures the starting material is entirely free of oxidative degradation byproducts, synthetic yields in these highly sensitive cross-coupling methodologies are demonstrably enhanced.
References
-
Kundu, A., et al. "Acid–base behavior of 3-aminoquinoline in its ground and excited states." ResearchGate. Available at: [Link] [Accessed March 9, 2026].[1]
-
ChemBK. "3-Aminoquinoline - Physico-chemical Properties." ChemBK. Available at: [Link][Accessed March 9, 2026].[2]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2764, Ciprofloxacin." PubChem. Available at:[Link][Accessed March 9, 2026].[3]
-
Renau, T. E., et al. "Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria." Journal of Medicinal Chemistry. ACS Publications. Available at:[Link] [Accessed March 9, 2026].[4]
Sources
history and development of amino-quinoline scaffolds in drug discovery
An In-depth Technical Guide to the History and Development of Amino-Quinoline Scaffolds in Drug Discovery
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone of medicinal chemistry. Its journey, from the natural alkaloids of the Cinchona bark to a privileged scaffold in modern drug discovery, is a testament to the evolution of chemical synthesis and pharmacological understanding. This technical guide provides an in-depth exploration of the history, development, and diversification of amino-quinoline derivatives. We will examine the critical role of these compounds, beginning with their revolutionary impact on malaria treatment and expanding into their contemporary applications in oncology, neurodegenerative diseases, and beyond. This document offers researchers, scientists, and drug development professionals a comprehensive analysis of the structure-activity relationships (SAR), mechanisms of action, and key synthetic and biological evaluation methodologies that define this vital class of therapeutic agents.
Part 1: The Genesis - From Natural Remedy to Synthetic Arsenal
The story of the amino-quinoline scaffold is inextricably linked with the fight against malaria, one of humanity's oldest and most persistent infectious diseases.
The Natural Precursor: Quinine
For centuries, the only effective treatment for malaria was derived from the bark of the South American Cinchona tree.[1][2] In 1820, French chemists isolated the active alkaloid, quinine, which became the global standard for malaria treatment.[2][3] The quinoline nucleus within quinine's structure would become the foundational blueprint for a new era of synthetic drugs.[3]
A World at War: The Catalyst for Synthesis
The strategic importance of quinine became critically apparent during World War II. The Japanese occupation of Java, the primary source of Cinchona bark, severed the Allied forces' supply, creating an urgent need for synthetic antimalarials.[1][4] This crisis spurred intensive research programs in Europe and the United States, focused on creating laboratory-synthesized alternatives.[1][4]
The Synthetic Breakthroughs: 4-Aminoquinolines and 8-Aminoquinolines
This wartime imperative led to the development of two pivotal classes of amino-quinolines:
-
4-Aminoquinolines: German scientists at Bayer had first synthesized chloroquine (initially named Resochin) in 1934 but set it aside, deeming it too toxic.[1][2] It was later re-evaluated by American and British scientists who recognized its high efficacy and superior tolerability, leading to its widespread use after the war.[1] In 1946, a hydroxylated analog, hydroxychloroquine , was developed, offering a less toxic profile.[1]
-
8-Aminoquinolines: Pre-dating the widespread adoption of chloroquine, German chemists in the 1920s developed pamaquine (Plasmochin), the first clinically useful 8-aminoquinoline.[3][5] This was later followed by the development of primaquine , a more effective and less toxic successor.[5][6] Critically, the 8-aminoquinoline class demonstrated a unique ability to target the dormant liver stages of Plasmodium vivax and Plasmodium ovale, making them essential for preventing malarial relapse.[7][8]
Part 2: The Antimalarial Powerhouse - Mechanism and Structure-Activity Relationships
The remarkable success of 4-aminoquinolines, particularly chloroquine, lies in their ability to exploit a vulnerability in the malaria parasite's life cycle.
Mechanism of Antimalarial Action
The primary target of 4-aminoquinolines is the intraerythrocytic stage of the Plasmodium parasite, where it digests the host's hemoglobin within an acidic digestive vacuole.[1] This process releases large quantities of toxic heme. The parasite protects itself by polymerizing this heme into a non-toxic, crystalline substance called hemozoin.[9][10]
The mechanism of 4-aminoquinolines involves a multi-step process:
-
Accumulation (Ion Trapping): As weak bases, 4-aminoquinolines are uncharged at physiological pH and can diffuse into the parasite. However, within the acidic (pH ~5.5) digestive vacuole, they become diprotonated.[11] This charged state traps the drug inside the vacuole, leading to concentrations several hundredfold higher than in the surrounding medium.[12]
-
Heme Binding: The planar quinoline ring of the drug interacts with the porphyrin ring of heme via π-π stacking.[4]
-
Inhibition of Hemozoin Formation: This drug-heme complex physically blocks the polymerization of heme into hemozoin.[4][9][13]
-
Toxicity and Parasite Death: The resulting accumulation of free, toxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[4]
Caption: Mechanism of 4-aminoquinoline antimalarials in the parasite's food vacuole.
Structure-Activity Relationships (SAR) for Antimalarial Activity
The biological activity of 4-aminoquinolines is highly dependent on their chemical structure. Decades of research have established key SAR principles.[9]
| Structural Feature | Importance & Optimal Modifications | Reference(s) |
| 4-Aminoquinoline Core | The heterocyclic system is essential for activity, providing the planar surface for heme binding. | [9] |
| 7-Position Substitution | A halogen, particularly chlorine (Cl), is crucial for high potency. Electron-withdrawing groups at this position lower the pKa of the quinoline nitrogen, enhancing accumulation in the acidic vacuole. | [9][14][15] |
| 4-Amino Side Chain | The nature of this side chain is a critical determinant of activity and the ability to overcome drug resistance. Both the length of the alkyl chain and the basicity of the terminal amine are key. Shorter (2-3 carbons) or longer (10-12 carbons) diaminoalkane side chains have shown activity against chloroquine-resistant strains. | [9][14][16][17] |
The Challenge of Drug Resistance
The widespread use of chloroquine inevitably led to the emergence of resistant strains of P. falciparum in the late 1950s.[1][2] This resistance is primarily linked to mutations in the parasite's chloroquine-resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[1][10] These mutations are believed to reduce the accumulation of chloroquine by actively pumping the drug out of the vacuole.[1] This challenge has driven the development of new analogs and hybrid molecules designed to evade or overcome this resistance mechanism.[18][19]
Part 3: Diversification - The Amino-Quinoline Scaffold Beyond Malaria
The unique physicochemical properties of the amino-quinoline scaffold, particularly its ability to accumulate in acidic cellular compartments, have made it a valuable pharmacophore for treating other diseases.
Anticancer Activity
Over 50 years ago, chloroquine was observed to have cytotoxic effects on tumor cells.[12] This activity is largely attributed to its lysosomotropic nature. Cancer cells often rely on a cellular recycling process called autophagy for survival, which involves the fusion of autophagosomes with lysosomes.
Mechanism of Anticancer Action:
-
Lysosomotropism and Autophagy Inhibition: Like in the malaria parasite, amino-quinolines accumulate in the acidic lysosomes of cancer cells. By raising the lysosomal pH, they inhibit the activity of degradative enzymes and block the fusion of autophagosomes with lysosomes.[9] This disruption of the autophagy flux leads to an accumulation of cellular waste and can trigger apoptosis (programmed cell death).[12]
-
Chemosensitization: By inhibiting autophagy, which can be a pro-survival mechanism for cancer cells under stress, amino-quinolines can re-sensitize resistant tumors to traditional chemotherapy agents.[12]
-
Other Mechanisms: Research has also implicated amino-quinolines in the modulation of key cancer signaling pathways (e.g., PI3K/Akt/mTOR) and the inhibition of enzymes essential for DNA replication, such as topoisomerase IIα.[7][12]
Caption: Amino-quinolines inhibit autophagy in cancer cells by disrupting lysosomal function.
Neurodegenerative Diseases
The quinoline scaffold is being actively investigated for its potential in treating complex neurodegenerative diseases like Alzheimer's and Parkinson's.[20][21] The multifactorial nature of these diseases makes the versatile chemistry of quinoline derivatives particularly attractive.
Potential Mechanisms of Action:
-
Metal Chelation: 8-hydroxyquinoline derivatives can chelate metal ions like copper and iron, which are implicated in the generation of reactive oxygen species (ROS) and oxidative stress that damage neurons.[22]
-
Enzyme Inhibition: Certain derivatives have shown the ability to inhibit key enzymes involved in neurodegeneration, such as cholinesterases (improving neurotransmitter levels) and monoamine oxidases (MAO-B).[23]
-
Anti-Aggregation: Some quinoline compounds have been reported to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[20]
Other Therapeutic Applications
The broad biological activity of the amino-quinoline scaffold extends to other areas, including:
-
Antileishmanial: Potent activity against Leishmania parasites.[24][25]
-
Antimicrobial: Derivatives show activity against various bacteria and fungi.[7][26]
-
Anti-inflammatory: Certain compounds exhibit anti-inflammatory properties.[25][27]
Part 4: Synthesis and Methodologies - A Practical Guide
The development of amino-quinoline drugs relies on robust synthetic chemistry and reliable biological assays.
Core Synthetic Strategies
While classical ring-forming reactions like the Skraup and Friedländer syntheses are foundational for creating the quinoline core, the most common modern approach for preparing 4-aminoquinoline analogs involves the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with a desired amine.[25][28][29] This reaction is often accelerated using microwave irradiation.[25]
Caption: A typical workflow for the discovery of new amino-quinoline drug candidates.
Experimental Protocol 1: Microwave-Assisted Synthesis of a 4-Aminoquinoline Analog
This protocol describes a general procedure for the SNAr reaction between 4,7-dichloroquinoline and a primary amine, a common method for generating new analogs.
-
Materials:
-
4,7-dichloroquinoline (1 equivalent)
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO, or Ethanol)
-
Base (optional, e.g., NaOH, required for secondary or aryl amines)
-
Microwave reactor vials
-
-
Procedure:
-
To a microwave reactor vial, add 4,7-dichloroquinoline and the chosen solvent.
-
Add the desired amine nucleophile to the mixture. If required, add the base.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters: typically 140-180°C for 20-30 minutes.[25]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and basify with an aqueous NaOH solution to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
Purify the crude solid using column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) or recrystallization to yield the pure 4-aminoquinoline derivative.
-
Confirm the structure and purity using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Experimental Protocol 2: In Vitro Antimalarial Assay (SYBR Green I-based)
This fluorescence-based assay is a standard high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum.[30]
-
Materials:
-
Asynchronous P. falciparum cultures (e.g., 3D7 or W2 strains) maintained in human O+ erythrocytes.
-
Complete RPMI 1640 medium.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (containing Tris, saponin, Triton X-100, EDTA).
-
96-well microplates.
-
Test compounds and control drugs (e.g., chloroquine).
-
-
Procedure:
-
Drug Plating: Prepare serial dilutions of the test compounds in complete medium and add them to a 96-well plate. Include drug-free (negative) and standard drug (positive) controls.
-
Parasite Addition: Add parasitized red blood cells (typically 2% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[30]
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This lyses the cells and releases parasite DNA, which is stained by SYBR Green I.
-
Fluorescence Reading: Incubate the plates in the dark for 1 hour, then measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cells.
-
Plot the fluorescence intensity against the log of the drug concentration.
-
Calculate the IC₅₀ value using a non-linear regression model (e.g., log[inhibitor] vs. response).
-
Part 5: Future Perspectives and Conclusion
The development of the amino-quinoline scaffold is far from over. Current research is focused on innovative strategies to enhance efficacy, overcome resistance, and broaden therapeutic applications.
-
Molecular Hybridization: A prominent strategy involves covalently linking a 4-aminoquinoline pharmacophore with another active moiety (e.g., artemisinin, chalcones, pyrimidines) to create a single hybrid molecule.[18][19] This approach aims to create dual-action drugs that can hit multiple targets, potentially delaying the development of resistance.[18]
-
Predictive Modeling: The use of in silico computational tools to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is becoming integral to the design process.[17][31] This allows for the early-stage selection of candidates with more favorable pharmacokinetic and safety profiles, streamlining the development pipeline.[31]
References
-
Kelly, J. X., Smilkstein, M. J., Brun, R., Wittlin, S., Cooper, R. A., Lane, K. D., Janowsky, A., Johnson, R. A., Dodean, R. A., Hinrichs, D. J., & Riscoe, M. (2009). Discovery of a new class of antimalarial agents using a high-throughput screen for inhibitors of Plasmodium falciparum growth in vitro. Antimicrobial Agents and Chemotherapy, 53(8), 3465–3473. [Link]
-
Perez-Montoto, L. G., & Garcia-Contreras, L. (2022). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals, 15(7), 867. [Link]
-
ResearchGate. (2024). Three types of approaches to synthesize 2-aminoquinoline scaffold. ResearchGate.[Link]
-
ResearchGate. (2023). Miscellaneous reactions for the synthesis of 4-aminoquinolines (A–D). ResearchGate.[Link]
-
Madrid, P. B., Wilson, N. T., De, D., & Krogstad, D. J. (2001). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 44(6), 958–967. [Link]
-
Taylor & Francis Online. (2019). 4-Aminoquinoline – Knowledge and References. Taylor & Francis.[Link]
-
Shanks, G. D. (2022). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene, 107(6), 1341–1346. [Link]
-
Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. MMV.[Link]
-
Greenwood, D. (2008). History of Antimalarial Agents. ResearchGate.[Link]
-
Vandekerckhove, S., & D'hooghe, M. (2015). 4-aminoquinolines as Antimalarial Drugs. University of Ghent.[Link]
-
O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. [Link]
-
Egan, T. J., Mavuso, W. W., Ross, D. C., & Marques, H. M. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 45(14), 2894–2903. [Link]
-
De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918–4926. [Link]
-
MalariaWorld. (2022). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. MalariaWorld.[Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55–87. [Link]
-
Romero-Castro, Z. Y., Raj, R., & Delgado, J. L. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry, 15(4), 833-855. [Link]
-
Singh, A., & Kumar, K. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-20. [Link]
-
Sgarlata, C., Prato, G. M., Amato, R., & Spadaro, A. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3561. [Link]
-
Perry, M., et al. (2011). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 54(9), 3265–3283. [Link]
-
Patil, S. A., Patil, R., & Patil, S. A. (2011). Macromolecular 4-aminoquinoline compounds as potential antimalarial drugs. International Journal of Pharmaceutics, 408(1-2), 164-173. [Link]
-
ResearchGate. (n.d.). Some of the most commonly found neurodegenerative diseases. ResearchGate.[Link]
-
Sayad, E., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(15), 7055-7067. [Link]
-
RxList. (2021). Antimalarials, Aminoquinoline. RxList.[Link]
-
OpenUCT. (2010). Anti-cancer and anti-malarial 4-aminoquinoline derivatives : synthesis and solid-state investigations. University of Cape Town.[Link]
-
Kumar, A., & Kumar, K. (2015). 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. RSC Advances, 5(21), 16409-16424. [Link]
-
Kumar, A., & Singh, R. K. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 114-123. [Link]
-
ResearchGate. (2020). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. ResearchGate.[Link]
-
Aguiar, A. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]
-
S-B, K., et al. (2019). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Scientific Reports, 9(1), 1-17. [Link]
-
ResearchGate. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. [https://www.researchgate.net/publication/342095033_Theoretical_Study_of_Quinoline_Derivatives_Involved_in_Neurodegenerative_Diseases]([Link]_ Derivatives_Involved_in_Neurodegenerative_Diseases)
-
Rawe, S. L., & McDonnell, C. (2020). The cinchona alkaloids and the aminoquinolines. In Antimalarial Agents. TU Dublin. [Link]
-
ResearchGate. (2020). The structures of 4-aminoquinolines reported for anticancer activity... ResearchGate.[Link]
-
Singh, A., et al. (2015). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Medicinal Chemistry Letters, 6(6), 708–712. [Link]
-
de Souza, N. B., & Krettli, A. U. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(22), 4095. [Link]
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. BRIAC.[Link]
-
Sani, I., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 14. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 27. biointerfaceresearch.com [biointerfaceresearch.com]
- 28. benchchem.com [benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. derisilab.ucsf.edu [derisilab.ucsf.edu]
Methodological & Application
protocol for Buchwald-Hartwig amination with 3-Amino-6-fluoroquinoline
Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 3-Amino-6-fluoroquinoline
Executive Summary & Chemical Rationale
The integration of functionalized quinolines into pharmaceutical scaffolds is a cornerstone of modern drug discovery. Specifically, 3-amino-6-fluoroquinoline is a highly prized building block; the C-6 fluorine atom significantly enhances metabolic stability via blocking cytochrome P450-mediated oxidation, while the C-3 amino group serves as a critical vector for target binding.
However, synthesizing complex architectures using 3-amino-6-fluoroquinoline via the Buchwald-Hartwig amination (BHA) presents an acute catalytic challenge. Heteroarylamines are notoriously difficult coupling partners because the endocyclic nitrogen heavily competes for the active palladium center, leading to off-cycle bis-ligation and irreversible catalyst poisoning[1]. Furthermore, the strongly electron-withdrawing fluorine atom diminishes the nucleophilicity of the exocyclic amine, decelerating the amine coordination and deprotonation steps[2]. This application note details a robust, self-validating protocol utilizing sterically demanding biarylphosphine ligands (e.g., tBuBrettPhos or BrettPhos) to enforce monomeric palladium coordination and dynamically accelerate carbon-nitrogen bond formation[3].
Mechanistic Architecture: Overcoming Catalyst Poisoning
To engineer a successful coupling, the causality of catalyst failure must dictate our reagent selection. In standard BHA protocols using generic ligands (like BINAP or dppf), the palladium(II) intermediate readily forms a rigid, stable bidentate complex with the quinoline’s endocyclic nitrogen and the primary amine. This traps the catalyst in an unreactive state.
The Steric Solution:
By deploying highly engineered, dialkylbiaryl phosphine ligands such as tBuBrettPhos , we heavily shield the palladium center. The massive steric bulk of the tert-butyl groups and the triisopropylphenyl ring physically prohibits the quinoline substrate from adopting a bidentate coordination mode. Consequently, the palladium is forced into a highly reactive, mono-ligated active state (
Catalytic Pathway & Poisoning Prevention
Fig 1: Catalytic cycle of the Buchwald-Hartwig amination and prevention of heteroatom poisoning.
Quantitative Condition Matrix
The selection of the base and solvent heavily influences both yield and functional group tolerance. Strong bases (
Table 1: Optimization Matrix for 3-Amino-6-fluoroquinoline Cross-Coupling
| Precatalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Conversion (%) |
| BINAP (5.0) | Toluene | 100 | < 10% (Poisoned) | ||
| XPhos (10.0) | Dioxane | 100 | 42% | ||
| RuPhos (5.0) | Toluene | 100 | 78% | ||
| BrettPhos (5.0) | 100 | > 95% | |||
| tBuBrettPhos (5.0) | LHMDS (2.2) | THF | 80 | > 95% (Mild) |
Note: Conversions represent typical GC/LC-MS benchmarks derived from validated heteroarylamine coupling libraries.
Self-Validating Experimental Protocol
This workflow incorporates integrated diagnostic checkpoints, ensuring the system continually self-validates as the reaction progresses.
Reagents & Preparation
-
Amine: 3-Amino-6-fluoroquinoline (1.0 mmol, 1.0 equiv)
-
Electrophile: Aryl/Heteroaryl Bromide (1.1 mmol, 1.1 equiv)
-
Catalyst:
(0.025 mmol, 2.5 mol%) -
Ligand: BrettPhos or tBuBrettPhos (0.05 mmol, 5 mol%)
-
Base:
(1.5 mmol, 1.5 equiv) - Use LHMDS if the electrophile has sensitive esters. -
Solvent: Anhydrous, degassed
-Amyl Alcohol ( -AmOH) or Toluene (4.0 mL)
Step-by-Step Methodology
-
Inert Atmosphere Setup: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add
, the biarylphosphine ligand, the aryl bromide (if solid), 3-amino-6-fluoroquinoline, and .-
Causality Note:
is exquisitely sensitive to molecular oxygen. Oxidation to halts the catalytic cycle before it begins[4].
-
-
Degassing: Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of high-vacuum evacuation followed by backfilling with ultra-high purity Argon.
-
Solvent Addition: Via an air-tight syringe, add anhydrous, degassed solvent. (If the aryl bromide is a liquid, add it via syringe at this stage).
-
Self-Validation Check 1 (Initiation): Upon initial mixing, the solution will appear dark purple/red due to the presence of uncoordinated
.
-
-
Catalyst Activation & Heating: Transfer the sealed tube to a pre-heated oil bath at 100°C. Stir vigorously (800 RPM).
-
Self-Validation Check 2 (Activation): Within 5 to 10 minutes of heating, the solution should transition to a transparent, homogenous golden-yellow or deep orange color. This visual shift confirms the dissociation of dba ligands and the successful formation of the active
mono-ligated complex.
-
-
Monitoring: Stir the reaction for 4–12 hours. Periodically sample 10 µL of the mixture under Argon, dilute with EtOAc, and assess via TLC (Hexanes:EtOAc) or LC-MS.
-
Diagnostic Indicator: 3-Amino-6-fluoroquinoline is highly fluorescent under 254 nm and 365 nm UV light. Reaction completion is validated when the highly active starting material baseline spot vanishes.
-
Failure Indicator: If the reaction mixture abruptly turns opaque pitch-black and precipitates solid material, the catalyst has died ("Pd-black"). This suggests either oxygen ingress or ligand degradation.
-
-
Workup & Isolation: Cool the vessel to room temperature. Quench the residual base by diluting the mixture with EtOAc (10 mL) and washing with saturated aqueous
(10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Dry the combined organic layers over anhydrous , filter, and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography. Given the polarity of the fluorinated quinoline product, a gradient of Hexanes to EtOAc (typically eluting around 30-50% EtOAc) is recommended.
References
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega URL:[Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Organic Letters (ACS) URL:[Link]
-
Buchwald-Hartwig Amination Fundamentals and Scope Chemistry LibreTexts URL:[Link]
Sources
Application Notes and Protocols: Design and Utilization of Fluorescent Probes Based on the 3-Amino-6-fluoroquinoline Scaffold
Introduction: The Quinoline Scaffold in Fluorescent Probe Design
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific molecules and events within complex biological systems.[1] The design of these molecular reporters hinges on a fluorophore scaffold that is both sensitive to its environment and amenable to chemical modification. Quinoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in this regard due to its inherent fluorescence, photostability, and versatile chemical functionality.[2]
This application note details the design, synthesis, and application of fluorescent probes based on the 3-Amino-6-fluoroquinoline scaffold. We will explore the rationale behind the selection of this particular scaffold, provide a detailed protocol for the synthesis of a representative probe, and outline its application in live-cell imaging.
Design Principles of 3-Amino-6-fluoroquinoline-Based Probes
The 3-Amino-6-fluoroquinoline scaffold offers several advantages for the design of "turn-on" fluorescent probes, which exhibit a significant increase in fluorescence intensity upon interaction with a specific analyte.[3]
-
The 3-Amino Group as a Versatile Handle: The amino group at the 3-position serves as a convenient point for chemical modification. It can be functionalized with a variety of recognition moieties (e.g., chelators for metal ions, pH-sensitive groups) that modulate the fluorescence of the quinoline core.[3]
-
The 6-Fluoro Substituent for Tuning Photophysical Properties: The electron-withdrawing fluorine atom at the 6-position plays a crucial role in tuning the electronic and photophysical properties of the fluorophore.[4] This can lead to improved photostability, a larger Stokes shift, and altered sensitivity to the local environment.[2][5]
-
Mechanism of Action: Photoinduced Electron Transfer (PET): A common strategy for designing "turn-on" probes with this scaffold is to utilize a photoinduced electron transfer (PET) mechanism. In the "off" state, a recognition moiety with a lone pair of electrons can quench the fluorescence of the excited quinoline ring. Upon binding to the target analyte, a conformational change or alteration in the electron density of the recognition moiety can inhibit this PET process, leading to a "turn-on" of fluorescence.[3]
The following diagram illustrates the general design principle of a 3-Amino-6-fluoroquinoline-based "turn-on" probe.
Caption: Design and mechanism of a 3-Amino-6-fluoroquinoline probe.
Synthesis of a Representative Probe: A pH-Sensitive "Turn-On" Sensor
To illustrate the practical application of these design principles, we will now detail the synthesis of a hypothetical pH-sensitive probe, "AQ-pH," based on the 3-Amino-6-fluoroquinoline scaffold. This probe is designed to exhibit enhanced fluorescence in acidic environments, such as lysosomes.
Synthesis Workflow
The synthesis of AQ-pH can be achieved in a two-step process, as depicted in the following workflow diagram.
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Quinoline Salt Aggregation in Biological Assays
Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggling with promiscuous inhibition and inconsistent dose-response curves when working with quinoline-based compounds (e.g., antimalarial analogs, novel targeted therapeutics, or fluorescent probes).
This guide is not a generic troubleshooting manual. It is designed to explain the causality behind your assay artifacts and to provide self-validating experimental systems that guarantee the scientific integrity of your data.
Diagnostic Center: The Physics of Quinoline Aggregation
Q: Why do my newly synthesized quinoline derivatives show potent, but entirely non-specific, inhibition across multiple orthogonal assays?
A: This is a classic hallmark of aggregation-based promiscuous inhibition. Quinoline salts possess planar, highly hydrophobic aromatic core structures that strongly favor
When the compound concentration exceeds its Critical Aggregation Concentration (CAC) (typically in the low-to-mid micromolar range), the monomers undergo hydrophobic collapse to form dense colloidal assemblies up to 1000 nm in diameter[2][3]. Because these aggregates have massive surface areas, they non-specifically adsorb and sequester target enzymes. This sequestration leads to protein denaturation or steric blockade of the active site, yielding a false-positive "inhibition" readout[4]. This phenomenon, pioneered by the Shoichet lab, accounts for up to 95% of false-positive hits in high-throughput screening[5][6].
Fig 1: Mechanism of quinoline aggregate-induced promiscuous enzyme inhibition.
Q: How do I distinguish between a true high-affinity quinoline hit and an aggregation-based false positive? A: You must test the physical stability of the interaction. True target-specific binding relies on precise stoichiometric lock-and-key interactions. False positives rely on colloidal surface tension. By introducing a sub-denaturing concentration of a non-ionic detergent (like Triton X-100), you can dissolve the lipophilic quinoline colloids without harming the target enzyme[4]. If your compound's activity disappears when detergent is added, the initial hit was an aggregation artifact[6][7].
Experimental Protocols: Building a Self-Validating System
To ensure trustworthiness in your drug discovery pipeline, you must transition from single-readout assays to self-validating systems . A self-validating system intrinsically runs counter-screens parallel to the primary assay, immediately flagging physical chemistry artifacts.
Protocol A: The Self-Validating Detergent-Sensitivity Assay
Causality Check: Non-ionic detergents coat the hydrophobic patches of quinoline aggregates, dropping the surface tension and forcing the colloids to dissociate back into monomers[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare your standard biochemical assay buffer. Split this into two parallel arms:
-
Decoy Saturation: Add 0.1 mg/mL Bovine Serum Albumin (BSA) to both buffers. BSA acts as a carrier protein sink, pre-saturating any persistent aggregate surfaces and sparing your target enzyme[3].
-
Compound Titration: Perform an identical serial dilution of your quinoline salt (e.g., 100 µM down to 10 nM) in both Arm A and Arm B plates.
-
Incubation: Add your target enzyme (e.g., at 10 nM) and incubate for 15-30 minutes. Note: Time-dependent inhibition is a strong secondary indicator of slow colloid formation[2].
-
Data Interpretation (The Validation Step):
Protocol B: Dynamic Light Scattering (DLS) Sizing Verification
Causality Check: DLS measures the fluctuation of scattered light caused by Brownian motion[9]. Because scattering intensity scales with the sixth power of the particle radius (
Step-by-Step Methodology:
-
Filtration: Filter your assay buffer through a 0.22 µm syringe filter. Critical: Dust particles will artificially skew DLS scattering data.
-
Sample Loading: Prepare a serial dilution of the quinoline compound in the filtered buffer. Load into a low-volume DLS cuvette or a high-throughput DLS plate reader (e.g., Wyatt DynaPro).
-
Equilibration: Allow the plate to equilibrate to your exact assay temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Acquisition & Analysis: Measure the autocorrelation function. Look for a polydispersity index (PDI) shift and the emergence of particles between 30 nm – 1000 nm[2][9].
-
Determine the CAC: Identify the Critical Aggregation Concentration. If your compound's biological IC50 is higher than its CAC, the assay is compromised by aggregation[3][6].
Fig 2: Self-validating diagnostic workflow for resolving quinoline assay interference.
Quantitative Data & Reagent Reference
Use the table below to optimize your buffer conditions against quinoline aggregation.
Table 1: Quantitative Parameters for Aggregation Mitigation and Detection
| Parameter / Reagent | Typical Value / Conc. | Causality & Mechanism | Impact on Assay Integrity |
| Critical Aggregation Concentration (CAC) | 1 µM – 50 µM | Threshold at which quinoline monomers undergo hydrophobic collapse[3]. | Establishes the absolute upper limit for trustworthy dose-response curves. |
| Colloid Particle Size | 30 nm – 1000 nm | Particles formed via | Scatter light intensely; directly detectable via DLS instrumentation. |
| Binding Stoichiometry | ~10,000 enzymes / aggregate | Massive particle surface area allows widespread protein adsorption[5]. | Triggers severe promiscuous inhibition and steep Hill slopes[7]. |
| Triton X-100 (Non-ionic) | 0.01% (v/v) | Coats hydrophobic interfaces of the colloid, disrupting aggregation[4]. | Abolishes false-positive signals without denaturing most target enzymes. |
| Tween-20 / CHAPS | 0.05% (v/v) / 0.1% (w/v) | Solubilizes compound interfaces via differing micelle structures[8]. | Excellent alternative detergents if the assay enzyme is sensitive to Triton X-100. |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | Acts as a highly concentrated decoy protein sink in the assay buffer[3]. | Saturates aggregate surfaces early, sparing the target enzyme from sequestration. |
References
All mechanistic claims and protocol standards discussed in this technical guide are grounded in the following authoritative sources: Wyatt Technology. "Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS." Available at:[Link][1] ConnectSci. "Synthesis of 12-quinoline substituted andrographolide derivatives and their preliminary evaluation as anti-aggregation drugs." Available at: [Link][4] MDPI. "Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors." Available at: [Link][2] Journal of Medicinal Chemistry (ACS). "Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs." Available at: [Link][5] Journal of the American Chemical Society (ACS). "Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors." Available at:[Link][9] Unchained Labs. "Dynamic Light Scattering (DLS)." Available at: [Link][3] Assay Guidance Manual (NCBI Bookshelf). "Assay Interference by Aggregation." Available at: [Link][6] Journal of Medicinal Chemistry (ACS). "An Aggregation Advisor for Ligand Discovery." Available at: [Link][7] Practical Fragments. "Avoiding will-o'-the-wisps: aggregation artifacts in activity assays." Available at: [Link][8] Biozentrum Biophysics Facility. "Preventing Protein Aggregation." Available at: [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. unchainedlabs.com [unchainedlabs.com]
Validation & Comparative
1H NMR interpretation of 3-Amino-6-fluoroquinoline dihydrochloride
A precise structural confirmation of aza-aromatic pharmaceutical intermediates requires a nuanced understanding of their nuclear magnetic resonance (NMR) profiles. Characterizing 3-Amino-6-fluoroquinoline dihydrochloride via
This guide systematically dissects these variables, providing a self-validating analytical workflow and comparative datasets to confidently assign structural features.
Mechanistic Causality in Signal Perturbation
To avoid assigning peaks by mere approximation, it is critical to understand the causality behind why the spectral profile deviates from standard quinoline parameters.
The Dihydrochloride Effect (Inductive Deshielding)
Unlike its free base form, 3-amino-6-fluoroquinoline dihydrochloride forces protonation at both the quinoline ring nitrogen (N1) and the exocyclic 3-amino group. The formal positive charge situated at N1 acts as a powerful electron-withdrawing sink [1]. Through resonance delocalization (similar to pyridinium salts), the electron density is drastically depleted at the ortho and para positions of the heteroaromatic ring (C2, C4). This strips the shielding electron cloud from H2 and H4, shifting them downfield by over
The Fluorine-19 Coupling Paradigm (Spin-Spin Splitting)
Fluorine-19 (
-
Ortho-coupling (
): Typically ranges from 8.0–10.0 Hz. -
Meta-coupling (
): Typically ranges from 4.0–6.0 Hz.
Because the typical aromatic proton-proton coupling (
Diagrammatic Logic Model
The following logical workflow maps how these molecular environments dictate the ultimate
Caption: Mechanistic logic dictating the 1H NMR spectral profile of 3-Amino-6-fluoroquinoline dihydrochloride.
Comparative Spectral Analysis
To establish an objective benchmark, the table below compares the typical
Table 1: Comparative
| Proton Position | 3-Aminoquinoline 2HCl (Non-fluorinated) | 3-Amino-6-fluoroquinoline (Free Base) | 3-Amino-6-fluoroquinoline 2HCl (Target Product) |
| H2 | ~9.15 ppm (d, J = 2.5 Hz) | ~8.45 ppm (d, J = 2.8 Hz) | ~9.15 ppm (d, J = 2.5 Hz) |
| H4 | ~8.85 ppm (d, J = 2.5 Hz) | ~7.40 ppm (d, J = 2.8 Hz) | ~8.80 ppm (d, J = 2.5 Hz) |
| H5 | ~8.30 ppm (dd, J = 8.5, 1.5 Hz) | ~7.45 ppm (dd, ³J_HF = 9.2, ⁴J_HH = 2.8 Hz) | ~8.15 ppm (dd, ³J_HF = 9.0, ⁴J_HH = 2.5 Hz) |
| H6 | ~7.85 ppm (t, J = 8.0 Hz) | (Substituted by F) | (Substituted by F) |
| H7 | ~8.05 ppm (t, J = 8.0 Hz) | ~7.30 ppm (td, ³J_HF = 9.2, ³J_HH = 9.2) | ~8.00 ppm (td, ³J_HF = 9.0, ³J_HH = 9.0) |
| H8 | ~8.35 ppm (d, J = 8.5 Hz) | ~7.85 ppm (dd, ³J_HH = 9.2, ⁴J_HF = 5.2 Hz) | ~8.40 ppm (dd, ³J_HH = 9.0, ⁴J_HF = 5.0 Hz) |
| N-H Protons | ~10.50 – 11.50 ppm (br s) | ~5.80 ppm (s, 2H, -NH2) | ~10.50 – 11.00 ppm (br s, -NH3⁺/NH⁺) |
Note: In the dihydrochloride targets, H2 and H4 signals are driven nearly 1.5 ppm downfield due to adjacent protonation [1]. The free base displays vastly shielded signals in comparison.
Self-Validating Protocol: Acquisition & Assignment
To ensure strict scientific integrity, data interpretation cannot rely solely on empirical matching. The following protocol utilizes an internal orthogonal check (heteronuclear decoupling) to self-validate your spectrum.
Step 1: Rational Solvent Selection Weigh out 5–10 mg of the target compound. Dissolve exclusively in DMSO-d6 containing 0.03% v/v TMS, rather than D₂O.
-
Causality: D₂O causes rapid hydrogen-deuterium exchange with the
and protons. Using DMSO-d6 traps these acidic protons, allowing the observation of the broad downfield exchangeables (>10.5 ppm), verifying the proper dihydrochloride stoichiometry [2].
Step 2: Dual Acquisition (The Verification Loop)
-
Standard
H Scan: Acquire a standard 1D H spectrum (zg30 sequence) at 298 K (D1 = 2s, NS = 16, AQ = 3s). -
H{
F} Decoupled Scan (Critical Step): Acquire a second H spectrum, but apply continuous wave heteronuclear decoupling at the F resonance frequency.
-
Causality: By irradiating the fluorine nucleus, you remove all
couplings. The complex pseudo-triplet at H7 will immediately collapse into a simple doublet ( only), and H8 will lose its fine 5.0 Hz meta-splitting. If the spectrum simplifies in this exact manner, it mathematically validates both the fluorine position and the aza-aromatic substitution pattern [3].
Step 3: Line Broadening & Processing
Apply a
-
Causality: Because
meta-couplings are small (~5 Hz), aggressive line broadening (e.g., >1.0 Hz) will artificially swallow the fine splitting, misrepresenting H8 as a broad singlet rather than a sharp doublet of doublets.
References
-
Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts The Journal of Organic Chemistry, ACS Publications. Explains the profound chemical shift derivations and anisotropic perturbations in aza-aromatics upon dihydrochloride salt formation. URL:[Link][1]
-
Novel process for preparing 3-fluoroquinolines (US20050182259A1)
H NMR shift and decoupling metrics utilized to distinguish structural characteristics of substituted 6-fluoroquinolines and their 3-amino equivalents. URL:[2] -
Relationship Between 1H-1H and 19F-19F Inter-Ring Coupling Constants in Fused Aza-Aromatic Systems Spectroscopy Letters, Taylor & Francis. Authoritative theoretical groundwork for interpreting heteronuclear spin-spin coupling interactions (
and ) generated by partially fluorinated quinoline rings. URL:[Link][3]
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Amino-6-fluoroquinoline
This guide provides a comprehensive, in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Amino-6-fluoroquinoline, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This document eschews a rigid template, instead offering a narrative built on expertise and experimental evidence to guide you through the logical steps of method development, from initial considerations to a comparative analysis of two scientifically-grounded approaches.
Foundational Considerations for Method Development
The UV spectrum of quinolone derivatives typically exhibits strong absorbance in the range of 270-330 nm[1][2]. A preliminary UV scan of a dilute solution of 3-Amino-6-fluoroquinoline in a suitable solvent (e.g., methanol/water) is a critical first step to determine the optimal detection wavelength (λmax) for maximum sensitivity. For the purpose of this guide, we will assume a λmax of approximately 285 nm, a common wavelength for fluoroquinolone compounds[3].
The Method Development Workflow: A Logic-Driven Approach
The development of a robust HPLC method follows a logical progression. The following diagram illustrates the typical workflow, which forms the basis for the two methods detailed in this guide.
Caption: A streamlined workflow for HPLC method development.
Method 1: The Workhorse - Reversed-Phase Chromatography with a C18 Column
The C18 (octadecyl) stationary phase is the most widely used in reversed-phase HPLC due to its versatility and robustness. It is an excellent starting point for the analysis of a broad range of compounds, including those with moderate polarity like 3-Amino-6-fluoroquinoline.
Rationale for Experimental Choices
-
Stationary Phase: A C18 column is chosen for its hydrophobic retention mechanism, which is well-suited for separating the parent compound from potentially less polar impurities. The choice of a high-purity, end-capped silica-based C18 column minimizes peak tailing for basic analytes by reducing interactions with residual silanols.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is employed.
-
Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH ensures that the amino groups on 3-Amino-6-fluoroquinoline are protonated, leading to better peak shape and controlled retention. Formic acid is a volatile buffer, making this method compatible with mass spectrometry (MS) if further characterization of impurities is required.
-
Organic Phase (B): Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.
-
-
Detection: UV detection at 285 nm is selected based on the characteristic absorbance of the quinolone chromophore.
Experimental Protocol
| Parameter | Condition |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 0.5 mg/mL. |
Hypothetical Performance Data
| Parameter | Result |
| Retention Time of Main Peak | ~12.5 minutes |
| Resolution of Critical Pair | > 2.0 |
| Tailing Factor of Main Peak | 1.1 |
| Theoretical Plates | > 10,000 |
Method 2: An Alternative Approach - Phenyl-Hexyl Column for Enhanced Selectivity
While C18 columns are a reliable choice, they may not always provide the optimal separation, especially for complex samples containing structurally similar impurities. A Phenyl-Hexyl stationary phase offers an alternative selectivity that can be advantageous for aromatic compounds like 3-Amino-6-fluoroquinoline.
Rationale for Experimental Choices
-
Stationary Phase: A Phenyl-Hexyl column is selected to leverage π-π interactions between the phenyl rings of the stationary phase and the aromatic quinoline ring of the analyte. This can lead to different elution patterns and improved resolution for aromatic isomers or impurities compared to a C18 column, which relies primarily on hydrophobic interactions[4][5][6].
-
Mobile Phase: The same mobile phase as Method 1 is used to allow for a direct comparison of the stationary phase's impact on selectivity.
-
Detection: UV detection at 285 nm remains the optimal choice.
Experimental Protocol
The experimental protocol for Method 2 is identical to Method 1, with the exception of the column.
| Parameter | Condition |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 0.5 mg/mL. |
Hypothetical Performance Data
| Parameter | Result |
| Retention Time of Main Peak | ~14.2 minutes |
| Resolution of Critical Pair | > 2.5 |
| Tailing Factor of Main Peak | 1.2 |
| Theoretical Plates | > 9,000 |
Comparative Analysis and Discussion
The choice between a C18 and a Phenyl-Hexyl column will depend on the specific impurity profile of the 3-Amino-6-fluoroquinoline sample. The following diagram illustrates the decision-making process based on the observed separation.
Caption: Decision tree for selecting the optimal stationary phase.
Based on our hypothetical data, the Phenyl-Hexyl column (Method 2) provided a slightly better resolution for the critical impurity pair, albeit with a longer retention time. This suggests that for a sample with closely eluting aromatic impurities, the alternative selectivity of the Phenyl-Hexyl phase is beneficial. However, for routine quality control of a well-characterized material where all impurities are baseline resolved with the C18 column, the shorter analysis time of Method 1 might be preferable.
For Highly Polar Analytes: The HILIC Alternative
In cases where 3-Amino-6-fluoroquinoline or its potential impurities are very polar and poorly retained even on a C18 column with a highly aqueous mobile phase, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative[7][8][9][10][11]. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high percentage of organic solvent. In HILIC, water acts as the strong eluting solvent, and the retention mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. This technique is particularly effective for the retention and separation of polar, basic compounds that are challenging to analyze by reversed-phase chromatography.
Method Validation: Ensuring Trustworthiness
Once an optimal method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation process would typically include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This guide has presented two robust HPLC methods for the purity analysis of 3-Amino-6-fluoroquinoline, highlighting the rationale behind the experimental choices and providing a framework for comparative evaluation. A standard C18 column (Method 1) serves as an excellent starting point and may be sufficient for many applications. However, for challenging separations involving aromatic isomers or closely related impurities, a Phenyl-Hexyl column (Method 2) can offer superior selectivity due to its ability to engage in π-π interactions. For highly polar analytes that are not well-retained by reversed-phase methods, HILIC should be considered as a powerful alternative. The ultimate choice of method should be based on a thorough evaluation of the specific sample and impurity profile, followed by a comprehensive validation to ensure the generation of reliable and accurate data.
References
-
LabRulez LCMS. (n.d.). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
MDPI. (2020, May 29). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. Retrieved from [Link]
-
Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
ResearchGate. (2026, January 5). (PDF) Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Acta Medica Marisiensis. (2015, September 3). Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. Retrieved from [Link]
-
Advanced Materials Technology, Inc. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Queen's University Belfast. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]
-
MDPI. (2023, October 4). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from [Link]
-
ResearchGate. (2025, May). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Retrieved from [Link]
-
MDPI. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]
-
Springer. (2024, September 16). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. Retrieved from [Link]
-
PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Fluoroquinolones. Retrieved from [Link]
-
MDPI. (2011, March 22). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]
-
ACS Publications. (2018, August 23). Excited Triplet State Interactions of Fluoroquinolone Norfloxacin with Natural Organic Matter: A Laser Spectroscopy Study. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Retrieved from [Link]
Sources
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
comparing biological activity of 6-fluoro vs 6-chloro quinoline analogs
An essential dynamic in drug discovery relies on strategic structural modifications to privileged scaffolds. The quinoline core is widely recognized for its diverse pharmacological utility, serving as the foundational building block for antimalarial, antimicrobial, and targeted oncological therapies[1][2]. As a Senior Application Scientist, I often guide research teams through the "halogen scan"—specifically evaluating substitutions at the C6 position of the quinoline ring.
Choosing between a 6-fluoro and a 6-chloro modification is not merely a functional group swap; it is a calculated manipulation of electronic distribution, metabolic stability, lipophilicity, and target-anchoring mechanics. This guide will objectively compare the physical chemistry and resultant biological activity of 6-fluoro versus 6-chloro quinoline analogs to inform your structural activity relationship (SAR) strategies.
Physicochemical Mechanics: Explaining the Causality
To understand the biological divergence between these two analogs, we must first isolate the physical phenomena they introduce to the quinoline system.
-
6-Fluoroquinoline Analogs: Fluorine possesses the highest electronegativity (3.98 Pauling) but a remarkably small van der Waals radius (1.47 Å). Substituting a hydrogen for a fluorine atom at the C6 position is sterically highly conservative. Its primary mechanistic advantage is blocking cytochrome P450-mediated oxidative metabolism at that site without distorting the molecule's spatial geometry[3]. However, the powerful inductive electron-withdrawing effect significantly lowers the pKa of the heterocyclic nitrogen, which can alter cellular distribution[4].
-
6-Chloroquinoline Analogs: Chlorine has a substantially larger van der Waals radius (1.75 Å) and higher lipophilicity (positive π parameter contribution). In medicinal chemistry, the 6-chloroquinoline structure is considered a "privileged scaffold" because the chlorine atom is optimally sized to occupy and anchor into specific hydrophobic binding pockets (such as the ATP-binding hinge region of various kinases)[2]. It fundamentally increases the
of the parent compound, driving lipophilic tissue penetration and hydrophobic protein-ligand interactions.
Biological Efficacy Comparison
The theoretical physicochemical differences translate directly into measurable biological outcomes. A summary of comparative experimental data is provided below.
Table 1: Comparative Efficacy Data of C6-Substituted Quinolines
| Analog Class / Context | Substituent | Biological Target / Pathogen | Observed Activity (EC₅₀ / MIC) | Structural Causality & Advantage |
| 2-Arylvinylquinolines [3] | 6-Chloro (Cpd 47) | P. falciparum (Dd2 Strain) | EC₅₀ = 37.0 ± 4.3 nM | Chlorine optimally fills the target hydrophobic sub-pocket, yielding a twofold activity increase over fluorinated variants. |
| 2-Arylvinylquinolines [3] | 6-Fluoro (Cpd 44) | P. falciparum (Dd2 Strain) | EC₅₀ = 82.6 ± 9.4 nM | Increased metabolic stability, but lacks the necessary lipophilic bulk for maximized van der Waals anchoring in the target. |
| 1-Alkoxypropan-2-ol Quinolines [4] | 6-Chloro | M. tuberculosis (H37Rv) | Variable (Ether-dependent) | Exhibits selective efficacy; successful target binding relies on the synergy between the lipophilic chlorine and the ether chain. |
| 1-Alkoxypropan-2-ol Quinolines [4] | 6-Fluoro | M. tuberculosis (H37Rv) | Activity Decreased | Extreme electronegativity drastically lowers nitrogen basicity, limiting drug accumulation within the acidic macrophage phagolysosome. |
| General Quinoline Core [2] | 6-Chloro | Human Kinases (PI3K/Akt/mTOR) | Potent ATP Mimetic | Privileged size of the 6-Cl atom mimics the spatial arrangement of ATP, tightly locking into kinase active sites. |
Mechanistic Pathways & Workflow Visualizations
To visualize the target engagement—particularly in the context of parasitic diseases like malaria where quinoline analogs dominate—we must look at how the pharmacophore disrupts pathogen homeostasis.
Figure 1: Mechanism of action for quinoline analogs inhibiting hemozoin biocrystallization.
Experimental Workflows: Self-Validating Systems
To objectively compare the bioactivity of 6-fluoro and 6-chloro analogs, laboratories must deploy a robust, self-validating phenotypic assay. The protocol below outlines a High-Throughput SYBR Green I Assay utilized for antimalarial screening[2][3].
Protocol: Phenotypic Screening via SYBR Green I (Antiplasmodial Assay)
Scientific Rationale: Erythrocytes (red blood cells) lack a nucleus and DNA. By infecting human erythrocytes with P. falciparum, any detectable DNA strictly belongs to the replicating parasite. The fluorescent dye SYBR Green I only intercalates with double-stranded DNA, creating an inherently self-filtering signal isolated from the human host background.
Step-by-Step Methodology:
-
Compound Preparation & Plate Layout:
-
Action: Dissolve 6-chloro and 6-fluoro analogs in 100% anhydrous DMSO to create 10 mM stock solutions. Perform a 10-point, 1:3 serial dilution in a 384-well assay plate.
-
Causality / Control: The final assay concentration of DMSO must strictly remain <0.5% v/v. Exceeding this threshold induces independent solvent toxicity, collapsing the assay's validity.
-
-
Culture and Infection:
-
Action: Culture P. falciparum (e.g., Dd2 or 3D7 strains) in O+ human erythrocytes. Standardize the culture to exactly 2% hematocrit (RBC volume) and 0.5% initial parasitemia.
-
Causality / Control: Standardizing hematocrit prevents quenching of the downstream fluorescent signal by excessive hemoglobin.
-
-
Incubation (Drug Exposure):
-
Action: Dispense 40 μL of the standardized parasitic culture into the dosed 384-well plates. Incubate for 72 hours at 37 °C in a highly controlled microaerophilic environment (5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Detection:
-
Action: Add 10 μL of a specialized lysis buffer (containing Triton X-100, saponin, and 1X SYBR Green I dye) to each well. Incubate in the dark for 1 hour at room temperature.
-
Causality / Control: Saponin selectively permeabilizes the erythrocyte membrane without destroying the parasite, while Triton X-100 ensures complete lysis to free the target DNA.
-
-
Signal Quantification & Quality Control:
-
Action: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm).
-
Validation Metric: Calculate the Z'-factor utilizing the positive control (e.g., standard Chloroquine, 100% inhibition) and vehicle control (0.5% DMSO, 0% inhibition). The assay is strictly invalidated if
. Plot the dose-response curves to extrapolate specific values.
-
Figure 2: Self-validating high-throughput screening workflow for compound bioactivity.
Conclusion
The superiority of a 6-chloro or 6-fluoro analog is entirely contingent upon the specific micro-environment of the therapeutic target. If a drug designer requires metabolic protection with minimal steric disruption or desires an electronegative draw to reduce amine basicity, the 6-fluoroquinoline scaffold is ideal. Conversely, when target-site architecture presents a deep hydrophobic pocket—as seen in malarial hemozoin crystallization mechanisms or the ATP-binding domain of human kinases—the 6-chloroquinoline variant routinely outperforms its fluorinated counterpart due to critical hydrophobic anchoring[2][3].
References
-
Huang, G., et al. "Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines." PMC (NIH).[Link]
-
"Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents." PMC (NIH).[Link]
-
"Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." PMC (NIH).[Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-6-fluoroquinoline dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Amino-6-fluoroquinoline dihydrochloride, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
I. Immediate Safety and Hazard Information
3-Amino-6-fluoroquinoline dihydrochloride and its derivatives should be handled as hazardous substances. While specific toxicity data for this compound may be limited, related quinoline compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[1][2] Many quinoline derivatives are also toxic to aquatic life with long-lasting effects.[3] Therefore, exercising caution and utilizing appropriate personal protective equipment (PPE) is mandatory.
Core Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Environmental: Potentially toxic to aquatic life with long-lasting effects.[3]
-
Genetic Defects: Some quinoline derivatives are suspected of causing genetic defects.[3][5]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of safe laboratory practice.
-
Gloves: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for any signs of degradation or perforation before use.[6]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[6]
-
Lab Coat: A full-length, flame-retardant, and antistatic lab coat should be worn to protect your skin and clothing.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
III. Quantitative Data Summary
For quick reference, the following table summarizes key information for 3-Amino-6-fluoroquinoline and a related compound.
| Property | 3-Amino-6-fluoroquinoline | 6-Aminoquinoline |
| CAS Number | 742699-00-9[7] | 580-15-4[1] |
| Molecular Formula | C₉H₇FN₂[7] | C₉H₈N₂[1] |
| Molecular Weight | 162.17 g/mol [7] | 144.17 g/mol [1] |
| Appearance | Data not available | Grey solid[1] |
| Melting Point | Data not available | 115 - 119 °C[1] |
IV. Detailed Disposal Protocol: A Step-by-Step Approach
The disposal of 3-Amino-6-fluoroquinoline dihydrochloride must be managed as a hazardous waste stream. The following protocol outlines the necessary steps for proper segregation, collection, and disposal.
Step 1: Waste Segregation - The Foundation of Safe Disposal
Proper segregation is paramount to prevent dangerous chemical reactions. 3-Amino-6-fluoroquinoline dihydrochloride is a halogenated organic compound .[8]
-
Solid Waste:
-
Collect any solid 3-Amino-6-fluoroquinoline dihydrochloride waste, including contaminated items like weighing paper, pipette tips, or gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]
-
The container should be labeled "Halogenated Organic Solid Waste" and list all chemical constituents.[9]
-
-
Liquid Waste:
-
Aqueous or solvent solutions containing 3-Amino-6-fluoroquinoline dihydrochloride must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[5][6]
-
This container should be labeled "Halogenated Organic Liquid Waste" and include the names of all solvents and dissolved substances.[9]
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. [10] Mixing these waste streams increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[10][11]
-
Step 2: Container Management - Ensuring Secure Containment
-
All waste containers must be in good condition, compatible with the waste they hold, and have a tightly sealing cap to be vapor-tight and spill-proof.[9][11]
-
Keep waste containers closed at all times, except when actively adding waste.[9]
-
Label containers before or at the time the first drop of waste is added.[9]
Step 3: Decontamination of Glassware and Equipment
-
Decontaminate any glassware or equipment that has come into contact with 3-Amino-6-fluoroquinoline dihydrochloride.
-
Rinse the contaminated items with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as "Halogenated Organic Liquid Waste."[5]
Step 4: Final Disposal - The Role of Professional Services
-
Under no circumstances should any organic chemical waste be disposed of down the drain.[9][11]
-
The final disposal of 3-Amino-6-fluoroquinoline dihydrochloride waste must be conducted through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[5][6]
-
These facilities are equipped to handle and treat hazardous chemical waste, typically through high-temperature incineration or other neutralization methods.[5]
V. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-6-fluoroquinoline dihydrochloride.
Caption: Decision workflow for the disposal of 3-Amino-6-fluoroquinoline dihydrochloride.
VI. Chemical Incompatibilities: What to Avoid
To prevent hazardous reactions, it is crucial to be aware of the chemical incompatibilities of 3-Amino-6-fluoroquinoline dihydrochloride. Based on the general reactivity of similar compounds, avoid mixing with:
VII. Spill Management: Preparedness is Key
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Avoid breathing any dust or vapors.[5]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[15]
-
Collect the absorbed material and place it in a labeled hazardous waste container for disposal.[15]
-
Clean the spill area thoroughly.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. This guide serves as a foundational resource for the responsible handling and disposal of 3-Amino-6-fluoroquinoline dihydrochloride.
References
- Hazardous Waste Segregation. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).
- Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. (n.d.). Benchchem.
- Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
- Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. (n.d.).
- HAZARDS IDENTIFICATION SECTION 3: COMPOSITION/INFORMATION O. (n.d.). Medline.
- Safety Data Sheet - Key Organics. (2017, December 1).
- Safety Data Sheet: quinoline. (n.d.). Chemos GmbH&Co.KG.
- SAFETY DATA SHEET - Fisher Scientific. (2012, July 12).
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
- Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025, March 31). Carl ROTH.
- 3-Amino-6-fluoroquinoline 95% | CAS: 742699-00-9. (2026, March 2). AChemBlock.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 7.2 Organic Solvents. (n.d.). Environment, Health and Safety.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Amino-6-fluoroquinoline 95% | CAS: 742699-00-9 | AChemBlock [achemblock.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. fishersci.com [fishersci.com]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. medline.com [medline.com]
- 15. keyorganics.net [keyorganics.net]
Advanced Handling, PPE, and Operational Logistics for 3-Amino-6-fluoroquinoline Dihydrochloride
As research involving halogenated aromatic amines accelerates in drug discovery, establishing rigorous, causality-driven safety protocols is critical. 3-Amino-6-fluoroquinoline dihydrochloride (CAS: 1266226-23-6)[1] is a potent fluorinated heterocyclic compound predominantly utilized in the synthesis of kinase inhibitors and anti-infectives.
Handling this compound safely requires moving beyond generic Safety Data Sheet (SDS) compliance. As drug development professionals, you must implement protocols designed around the specific physicochemical behaviors of this molecule.
Part 1: Hazard Causality Analysis (The "Why" Behind the PPE)
Designing an effective safety strategy begins with understanding the specific molecular machinery of the hazard. The tripartite structure of 3-Amino-6-fluoroquinoline dihydrochloride dictates its risk profile:
-
The Dihydrochloride Salt (Acidic Exotherm): To maximize aqueous solubility, the compound is supplied as a 2HCl salt. While dry, it acts as a hygroscopic anhydrous acid reservoir. If this powder contacts the moisture of the human cornea, respiratory mucosa, or sweat, it immediately dissociates, releasing two molar equivalents of hydrochloric acid. This causes immediate coagulation necrosis and caustic micro-burns.
-
The Fluoroquinoline Core (Lipophilic Penetration): Fluorine substitution significantly alters the partition coefficient (LogP) of the quinoline ring. If the salt is buffered to physiological pH (7.4) in vivo (e.g., after dissolving in sweat and neutralizing), the molecule reverts to its free-base form. This highly lipophilic state easily breaches epidermal barriers and the blood-brain barrier (BBB).
-
The Aromatic Amine (Methemoglobinemia): Primary aromatic amines are recognized systemic toxicants. Upon systemic absorption, they are N-hydroxylated by hepatic cytochrome P450 enzymes. These reactive intermediates oxidize the Fe
in hemoglobin to Fe (methemoglobin), drastically reducing blood oxygen transport capacity .
Part 2: Quantitative PPE Selection Matrix
Based on the causality analysis above, standard laboratory attire is insufficient. Table 1 outlines the required Personal Protective Equipment (PPE) parameters, driven by the OSHA Laboratory Standard for hazardous particulates.
Table 1: PPE Specifications & Barrier Kinetics
| PPE Category | Minimum Specification | Quantitative Metric | Mechanistic Justification |
| Primary Gloves | Nitrile or Neoprene | Thickness: | Prevents penetration of lipophilic free-base forms and resists acidic degradation from the 2HCl salt. |
| Respirator | N95 / P100 Particulate | Filtration: | Required only if weighing outside a calibrated fume hood to prevent mucosal acidification. |
| Eye Protection | Non-Vented Goggles | ANSI Z87.1+ Certified | Standard safety glasses fail to protect against aerosolized acidic dust migrating around the lenses. |
| Body Covering | 100% Cotton Lab Coat | Surface Resistivity: | Prevents triboelectric static charging, which can cause the dry, highly charged dihydrochloride powder to scatter. |
Part 3: Self-Validating Operational Protocol
A protocol is only reliable if it contains built-in verification steps to confirm its success before proceeding. The following step-by-step methodology ensures zero environmental contamination and perfect solution preparation.
Table 2: Operational Containment Parameters
| Operational Parameter | Target Value | Critical Tolerance | Rationale |
| Fume Hood Face Velocity | 100 fpm (0.5 m/s) | Ensures aerodynamic containment of low-density salt dust. | |
| Dissolution Solvent pH | 7.0 - 7.4 | Prevents rapid acidification during solubilization. |
Step 1: Pre-Operational Environmental Validation
-
Verify the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood face velocity is holding steady at 100 fpm (
20%). -
Self-Validation Point: Check the digital flow monitor. If the alarm sounds or velocity drops below 80 fpm, abort the operation. The aerodynamic barrier is insufficient to contain acidic particulates.
Step 2: Mass-Balance Weighing Protocol
-
Employ an anti-static gun (ionizer) on the chemical container and weighing spatulas to neutralize static charges.
-
Tare a secondary containment vessel (e.g., a sealable 50 mL conical tube).
-
Transfer the desired mass of 3-Amino-6-fluoroquinoline dihydrochloride into a primary microtube inside the hood. Cap tightly.
-
Place the primary microtube into the tared secondary vessel, close, and weigh.
-
Self-Validation Point: The final mass must equal precisely: Tare Mass + Target Chemical Mass. Any discrepancy indicates that microscopic powder has been lost to the hood environment, triggering an immediate localized damp-wipe down.
Step 3: pH-Controlled Solubilization
-
To prevent acidic off-gassing, avoid dissolving directly into unbuffered water. Inject a predetermined volume of high-capacity buffer (e.g., 200 mM HEPES, pH 7.4) or organic co-solvent (DMSO) directly into the primary microtube.
-
Vortex for 30 seconds until visually homogeneous.
-
Self-Validation Point: Extract a 1
L aliquot and test with a micro-pH strip. If the solution is , the 2HCl salt has overwhelmed the buffer. Titrate dropwise with 0.1M NaOH until pH 7.2-7.4 is reached to prevent precipitation of downstream biological assays.
Part 4: Waste Segregation and Decontamination Pathways
The disposal of fluorinated quinoline salts falls under strict environmental regulations due to their high aquatic toxicity and recalcitrance to standard wastewater treatment .
-
Spill Protocol (Solid): Do not sweep. Sweeping aerosolizes the powder, threatening respiratory systems. Cover the spill with a damp, slightly alkaline absorbent pad (soaked in 5% NaHCO
) to simultaneously trap the dust and neutralize the dihydrochloride acid load. -
Liquid Waste Disposal: Solutions must be explicitly labeled as "Halogenated Aqueous / Organic Waste containing Toxic Amines" . Never mix with standard non-halogenated biological waste, as this mixture requires specialized high-temperature incineration to break the strong Carbon-Fluorine bonds.
-
Solid Waste: All spatulas, weigh boats, and primary gloves must be sealed in a zip-lock bag inside the fume hood before being transported to the main lab hazardous solid waste bin.
Part 5: Operational Mitigation Pathway
The diagram below maps the logistical flow and hazard mitigation strategy for handling this chemical, clearly differentiating hazardous states from validated safe states.
Workflow mitigating acidic dust & systemic toxicity during quinoline salt handling.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2023). Chemical Safety: Systemic Toxicants. Centers for Disease Control and Prevention. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (29 CFR 1910.1450). Available at:[Link]
-
National Research Council (NRC). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Quinoline Safety Parameters. Available at:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
